molecular formula C41H61F3N10O10 B13780020 FSLLRY-NH2 trifluoroacetate salt

FSLLRY-NH2 trifluoroacetate salt

Cat. No.: B13780020
M. Wt: 911.0 g/mol
InChI Key: YOHKVKBYKRRTME-YQWGHBPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of FSLLRY-NH2 trifluoroacetate salt involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

FSLLRY-NH2 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. The common reagents used in its synthesis include coupling reagents like HBTU or DIC, and protecting groups like Fmoc or Boc. The major product formed from these reactions is the desired peptide sequence, FSLLRY-NH2, which is then converted to its trifluoroacetate salt form .

Scientific Research Applications

FSLLRY-NH2 trifluoroacetate salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of FSLLRY-NH2 trifluoroacetate salt involves its antagonistic effect on the protease-activated receptor 2 (PAR2). By binding to PAR2, it prevents the receptor from being activated by its natural agonists, thereby inhibiting downstream signaling pathways. This results in the reduction of cardiocyte remodeling, cytokine production, and visceral hypersensitivity .

Comparison with Similar Compounds

FSLLRY-NH2 trifluoroacetate salt can be compared with other PAR2 antagonists such as ENMD-1068 hydrochloride and AZ3451 . While all these compounds share the ability to inhibit PAR2, this compound is unique due to its specific peptide sequence and its high purity (≥98% HPLC). Other similar compounds include:

This compound stands out due to its peptide nature and specific applications in both biological and medical research.

Properties

Molecular Formula

C41H61F3N10O10

Molecular Weight

911.0 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C39H60N10O8.C2HF3O2/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24;3-2(4,5)1(6)7/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44);(H,6,7)/t27-,28-,29-,30-,31-,32-;/m0./s1

InChI Key

YOHKVKBYKRRTME-YQWGHBPESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.